3-(2-methoxy-2-oxoethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
3-(2-Methoxy-2-oxoethyl)cyclobutane-1-carboxylic acid, mixture of diastereomers, is an organic compound characterized by a cyclobutane ring substituted with a carboxylic acid group and a 2-methoxy-2-oxoethyl group. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of multiple stereocenters in the molecule leads to the formation of these diastereomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methoxy-2-oxoethyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions of alkenes.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an appropriate precursor, such as a primary alcohol or aldehyde.
Attachment of 2-Methoxy-2-oxoethyl Group: This step involves the alkylation of the cyclobutane ring with a suitable reagent, such as 2-methoxy-2-oxoethyl bromide, under basic conditions.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the 2-methoxy-2-oxoethyl moiety, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, replacing it with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-(2-formyl-2-oxoethyl)cyclobutane-1-carboxylic acid.
Reduction: Formation of 3-(2-hydroxy-2-oxoethyl)cyclobutane-1-carboxylic acid.
Substitution: Formation of 3-(2-substituted-2-oxoethyl)cyclobutane-1-carboxylic acid derivatives.
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Stereochemistry: The mixture of diastereomers provides a useful system for studying stereochemical effects in chemical reactions.
Biology and Medicine:
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Biological Activity Studies: Investigation of its biological activity and potential therapeutic effects.
Industry:
Material Science: Use in the development of new materials with specific properties.
Catalysis: Potential use as a ligand in catalytic processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxy-2-oxoethyl)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the diastereomers present.
Comparison with Similar Compounds
3-(2-Hydroxy-2-oxoethyl)cyclobutane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(2-Methoxy-2-oxoethyl)cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness:
Stereochemistry: The presence of multiple stereocenters and the resulting mixture of diastereomers make it unique compared to simpler analogs.
Reactivity: The specific functional groups present in the compound confer unique reactivity patterns, making it useful for specific synthetic applications.
This detailed overview should provide a comprehensive understanding of 3-(2-methoxy-2-oxoethyl)cyclobutane-1-carboxylic acid, mixture of diastereomers, covering its preparation, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2169144-14-1 |
---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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